Cas no 116569-09-6 (5-hydroxy-2,3-dihydro-1H-indole-2,3-dione)

5-Hydroxy-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic organic compound featuring an indole backbone with hydroxyl and diketone functional groups. Its structure lends itself to applications in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules. The presence of both hydroxyl and carbonyl groups enhances its reactivity, enabling selective modifications for targeted derivatives. This compound exhibits potential in medicinal chemistry due to its ability to interact with biological systems, making it valuable for drug discovery. Its stability under standard conditions ensures consistent performance in synthetic workflows. Analytical-grade purity is typically available for research purposes, ensuring reliable results in experimental settings.
5-hydroxy-2,3-dihydro-1H-indole-2,3-dione structure
116569-09-6 structure
Product name:5-hydroxy-2,3-dihydro-1H-indole-2,3-dione
CAS No:116569-09-6
MF:C8H5NO3
MW:163.130202054977
MDL:MFCD11007925
CID:1206158
PubChem ID:10352011

5-hydroxy-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-hydroxy-1h-indole-2,3-dione
    • CTK8G6321
    • 5-Hydroxy-indolin-2,3-dion
    • I10-0467
    • 5-Hydroxyisatin
    • 5-Hydroxy isatin 5-Hydroxy indole-2,3-dione
    • SureCN5325427
    • 5-hydroxy-indoline-2,3-dione
    • 5-hydroxyindoline-2,3-dione
    • 5-hydroxy-2,3-dihydro-1H-indole-2,3-dione
    • Z1198280387
    • DTXSID40438484
    • 116569-09-6
    • D86154
    • DB-296104
    • PD165980
    • AKOS006303940
    • EN300-261692
    • 1H-Indole-2,3-dione, 5-hydroxy-
    • SZEUAVRUUFUMIU-UHFFFAOYSA-N
    • 5-Hydroxy isatin
    • CS-0139775
    • SCHEMBL5325427
    • MDL: MFCD11007925
    • Inchi: InChI=1S/C8H5NO3/c10-4-1-2-6-5(3-4)7(11)8(12)9-6/h1-3,10H,(H,9,11,12)
    • InChI Key: SZEUAVRUUFUMIU-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1O)C(=O)C(=O)N2

Computed Properties

  • Exact Mass: 163.02700
  • Monoisotopic Mass: 163.026943022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • PSA: 66.40000
  • LogP: 0.66500

5-hydroxy-2,3-dihydro-1H-indole-2,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-261692-0.05g
5-hydroxy-2,3-dihydro-1H-indole-2,3-dione
116569-09-6 95%
0.05g
$268.0 2024-06-18
Enamine
EN300-261692-5.0g
5-hydroxy-2,3-dihydro-1H-indole-2,3-dione
116569-09-6 95%
5.0g
$3355.0 2024-06-18
Enamine
EN300-261692-0.25g
5-hydroxy-2,3-dihydro-1H-indole-2,3-dione
116569-09-6 95%
0.25g
$572.0 2024-06-18
Chemenu
CM415742-100g
1H-Indole-2,3-dione, 5-hydroxy-
116569-09-6 95%+
100g
$*** 2023-04-03
Enamine
EN300-261692-0.1g
5-hydroxy-2,3-dihydro-1H-indole-2,3-dione
116569-09-6 95%
0.1g
$400.0 2024-06-18
Enamine
EN300-261692-5g
5-hydroxy-2,3-dihydro-1H-indole-2,3-dione
116569-09-6 93%
5g
$3355.0 2023-09-14
Enamine
EN300-261692-10g
5-hydroxy-2,3-dihydro-1H-indole-2,3-dione
116569-09-6 93%
10g
$4974.0 2023-09-14
Aaron
AR000DI7-2.5g
1H-Indole-2,3-dione, 5-hydroxy-
116569-09-6 95%
2.5g
$1487.00 2025-01-20
Aaron
AR000DI7-250mg
1H-Indole-2,3-dione, 5-hydroxy-
116569-09-6 95%
250mg
$331.00 2025-01-20
1PlusChem
1P000D9V-100mg
1H-Indole-2,3-dione, 5-hydroxy-
116569-09-6 ≥98%
100mg
$833.00 2025-02-18

5-hydroxy-2,3-dihydro-1H-indole-2,3-dione Related Literature

Additional information on 5-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Comprehensive Overview of 5-hydroxy-2,3-dihydro-1H-indole-2,3-dione (CAS No. 116569-09-6): Properties, Applications, and Research Insights

5-hydroxy-2,3-dihydro-1H-indole-2,3-dione (CAS No. 116569-09-6), also known as 5-hydroxyisatin, is a heterocyclic organic compound belonging to the indole family. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. The presence of both hydroxyl and dione functional groups in its molecular framework makes it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for indole derivatives like 5-hydroxy-2,3-dihydro-1H-indole-2,3-dione has surged, driven by their applications in drug discovery and material science. Researchers are particularly interested in its role as a precursor for neuroprotective agents and antioxidants, aligning with the growing focus on neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate oxidative stress pathways has also made it a subject of interest in anti-aging research, a hot topic in modern biotechnology.

From a chemical perspective, 5-hydroxyisatin exhibits notable reactivity due to its electron-rich aromatic system and keto-enol tautomerism. These properties enable it to participate in various condensation and cyclization reactions, making it valuable for constructing heterocyclic scaffolds in medicinal chemistry. Its solubility in polar solvents like water and ethanol further enhances its utility in laboratory settings.

The synthesis of 5-hydroxy-2,3-dihydro-1H-indole-2,3-dione typically involves oxidation of 5-hydroxyindole or selective functionalization of isatin derivatives. Advances in green chemistry have led to more sustainable production methods, addressing the increasing demand for eco-friendly synthesis in the pharmaceutical industry. This aligns with the global push toward sustainable development goals (SDGs), a frequently searched topic in scientific and industrial circles.

In the context of drug development, 5-hydroxyisatin has shown promise as a building block for small-molecule inhibitors targeting enzymes like tyrosine kinases and monoamine oxidases. These enzymes are critical in regulating cellular signaling and neurotransmitter metabolism, making them attractive targets for treating mental health disorders and cancer. Such applications resonate with current public health concerns, as searches for mental wellness and cancer therapeutics continue to rise.

Beyond pharmaceuticals, 5-hydroxy-2,3-dihydro-1H-indole-2,3-dione finds use in analytical chemistry as a chelating agent for metal ions. Its ability to form stable complexes with transition metals has implications for environmental monitoring and wastewater treatment, topics frequently explored in sustainability forums. Additionally, its fluorescent properties have sparked interest in bioimaging applications, particularly in cellular tracking and diagnostic assays.

Ongoing research is exploring the structure-activity relationship (SAR) of 5-hydroxyisatin derivatives to optimize their efficacy and reduce potential side effects. Computational tools like molecular docking and QSAR modeling are being employed to accelerate this process, reflecting the integration of artificial intelligence in drug design—a trending topic in scientific communities. These efforts aim to unlock novel therapeutic avenues while minimizing drug resistance, a major challenge in modern medicine.

In summary, 5-hydroxy-2,3-dihydro-1H-indole-2,3-dione (CAS No. 116569-09-6) represents a multifaceted compound with broad applications in pharmaceuticals, materials science, and environmental technology. Its relevance to contemporary research themes—such as neuroprotection, sustainability, and precision medicine—ensures its continued prominence in scientific literature. As innovation progresses, this compound is poised to contribute to breakthroughs addressing some of humanity's most pressing health and environmental challenges.

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